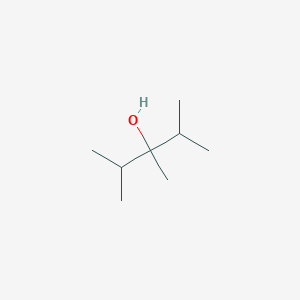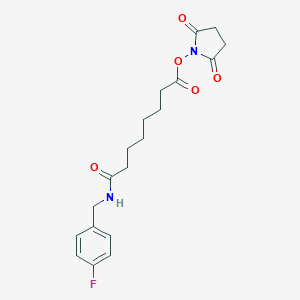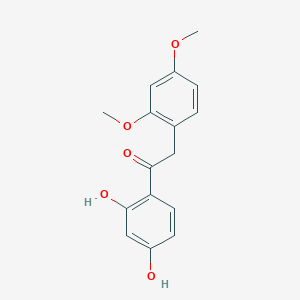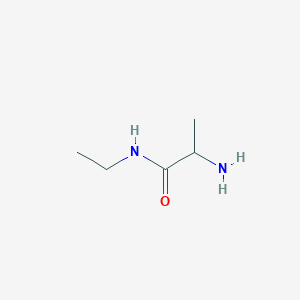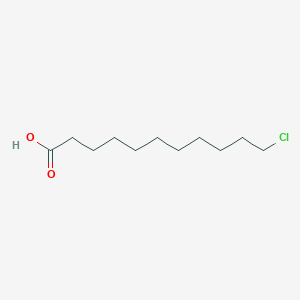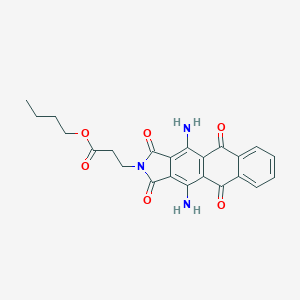
2H-Naphth(2,3-f)isoindole-2-propanoic acid, 4,11-diamino-1,3,5,10-tetrahydro-1,3,5,10-tetraoxo-, butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Naphth(2,3-f)isoindole-2-propanoic acid, 4,11-diamino-1,3,5,10-tetrahydro-1,3,5,10-tetraoxo-, butyl ester is a chemical compound that has gained attention in scientific research due to its potential medicinal properties. It is a member of the isoindole family of compounds, which are known for their biological activity.
Mecanismo De Acción
The mechanism of action of 2H-Naphth(2,3-f)isoindole-2-propanoic acid, 4,11-diamino-1,3,5,10-tetrahydro-1,3,5,10-tetraoxo-, butyl ester is not fully understood. However, it has been suggested that its anti-cancer activity may be due to its ability to induce apoptosis (programmed cell death) in cancer cells. It has also been suggested that its anti-inflammatory activity may be due to its ability to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines.
Efectos Bioquímicos Y Fisiológicos
2H-Naphth(2,3-f)isoindole-2-propanoic acid, 4,11-diamino-1,3,5,10-tetrahydro-1,3,5,10-tetraoxo-, butyl ester has been reported to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory activity, it has been reported to have anti-viral activity against the hepatitis C virus. It has also been reported to have antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2H-Naphth(2,3-f)isoindole-2-propanoic acid, 4,11-diamino-1,3,5,10-tetrahydro-1,3,5,10-tetraoxo-, butyl ester for lab experiments is its potential medicinal properties, which make it a promising candidate for drug development. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for research on 2H-Naphth(2,3-f)isoindole-2-propanoic acid, 4,11-diamino-1,3,5,10-tetrahydro-1,3,5,10-tetraoxo-, butyl ester. One direction is to further investigate its mechanism of action in order to optimize its therapeutic potential. Another direction is to explore its potential as a treatment for other diseases, such as viral infections and oxidative stress-related diseases. Additionally, research could be conducted to optimize the synthesis method of this compound in order to improve its yield and purity.
Métodos De Síntesis
The synthesis method of 2H-Naphth(2,3-f)isoindole-2-propanoic acid, 4,11-diamino-1,3,5,10-tetrahydro-1,3,5,10-tetraoxo-, butyl ester involves the reaction of 2,3-diaminonaphthalene with ethyl acetoacetate in the presence of acetic acid. The resulting product is then treated with butyl chloroformate to form the butyl ester of the compound. This method has been reported in a research article published in the journal Organic Letters.
Aplicaciones Científicas De Investigación
2H-Naphth(2,3-f)isoindole-2-propanoic acid, 4,11-diamino-1,3,5,10-tetrahydro-1,3,5,10-tetraoxo-, butyl ester has been studied for its potential medicinal properties. It has been reported to have anti-cancer, anti-inflammatory, and anti-viral activity. In a research article published in the journal Bioorganic & Medicinal Chemistry Letters, it was reported that this compound exhibited potent anti-cancer activity against human leukemia cells. Another research article published in the journal European Journal of Medicinal Chemistry reported that this compound exhibited anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propiedades
Número CAS |
10110-15-3 |
|---|---|
Nombre del producto |
2H-Naphth(2,3-f)isoindole-2-propanoic acid, 4,11-diamino-1,3,5,10-tetrahydro-1,3,5,10-tetraoxo-, butyl ester |
Fórmula molecular |
C23H21N3O6 |
Peso molecular |
435.4 g/mol |
Nombre IUPAC |
butyl 3-(4,11-diamino-1,3,5,10-tetraoxonaphtho[2,3-f]isoindol-2-yl)propanoate |
InChI |
InChI=1S/C23H21N3O6/c1-2-3-10-32-13(27)8-9-26-22(30)16-17(23(26)31)19(25)15-14(18(16)24)20(28)11-6-4-5-7-12(11)21(15)29/h4-7H,2-3,8-10,24-25H2,1H3 |
Clave InChI |
PUBJEJTZWACRIX-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)CCN1C(=O)C2=C(C3=C(C(=C2C1=O)N)C(=O)C4=CC=CC=C4C3=O)N |
SMILES canónico |
CCCCOC(=O)CCN1C(=O)C2=C(C3=C(C(=C2C1=O)N)C(=O)C4=CC=CC=C4C3=O)N |
Otros números CAS |
10110-15-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



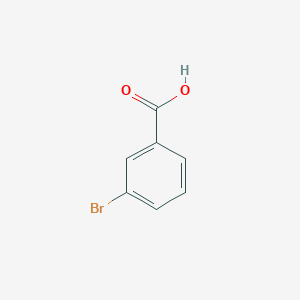
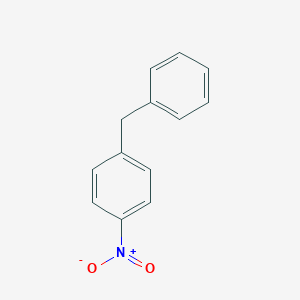
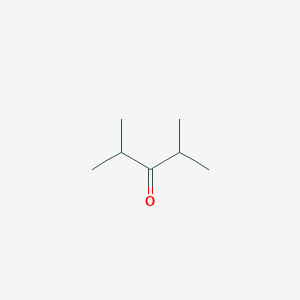
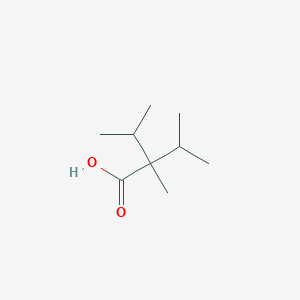
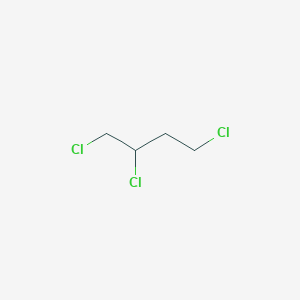
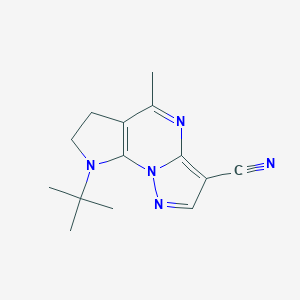
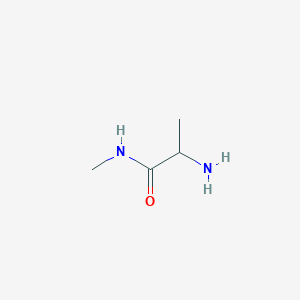
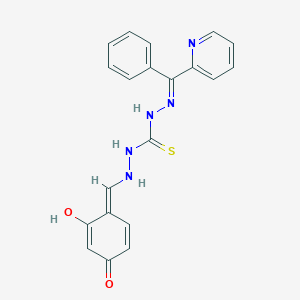
![(13S,14S,17R)-17-Ethynyl-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B156910.png)
